S-(2-Chloro-1,1,2-trifluoroethyl)glutathione
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Overview
Description
S-(2-Chloro-1,1,2-trifluoroethyl)glutathione is a glutathione conjugate formed through the reaction of glutathione with chlorotrifluoroethene. This compound is known for its nephrotoxic properties, particularly in male rats . It is a significant subject of study due to its bioactivation and cytotoxicity mechanisms.
Preparation Methods
The synthesis of S-(2-Chloro-1,1,2-trifluoroethyl)glutathione involves the enzymatic reaction catalyzed by glutathione S-transferase. This enzyme facilitates the conjugation of glutathione with chlorotrifluoroethene . The reaction conditions typically involve the use of rat or human hepatocytes, or human hepatoma-derived Hep G2 cells, which are exposed to chlorotrifluoroethene. The formation of the compound is then quantified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
S-(2-Chloro-1,1,2-trifluoroethyl)glutathione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound.
Reduction: This reaction involves the gain of electrons.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include various oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
S-(2-Chloro-1,1,2-trifluoroethyl)glutathione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of S-(2-Chloro-1,1,2-trifluoroethyl)glutathione involves its bioactivation to a nephrotoxic metabolite. This process is catalyzed by glutathione S-transferase, which forms the initial glutathione conjugate. The conjugate is then metabolized by renal cysteine conjugate β-lyase to produce a reactive thiol, which can further undergo reactions to form toxic metabolites such as chlorofluoroacetic acid and inorganic fluoride .
Comparison with Similar Compounds
S-(2-Chloro-1,1,2-trifluoroethyl)glutathione can be compared with other similar compounds, such as:
S-(2-Chloro-1,1,2-trifluoroethyl)cysteine: Another glutathione conjugate of chlorotrifluoroethene, which also exhibits nephrotoxic properties.
S-(2-Chloro-1,1,2-trifluoroethyl)-DL-alpha-methylcysteine: A compound that cannot be metabolized by pyridoxal phosphate-dependent enzymes and is not toxic to isolated renal tubular cells.
The uniqueness of this compound lies in its specific bioactivation pathway and the formation of highly reactive and toxic metabolites .
Properties
CAS No. |
97058-30-5 |
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Molecular Formula |
C12H17ClF3N3O6S |
Molecular Weight |
423.79 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-(2-chloro-1,1,2-trifluoroethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17ClF3N3O6S/c13-11(14)12(15,16)26-4-6(9(23)18-3-8(21)22)19-7(20)2-1-5(17)10(24)25/h5-6,11H,1-4,17H2,(H,18,23)(H,19,20)(H,21,22)(H,24,25) |
InChI Key |
LVXLCZPTUBQNHH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NC(CSC(C(F)Cl)(F)F)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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